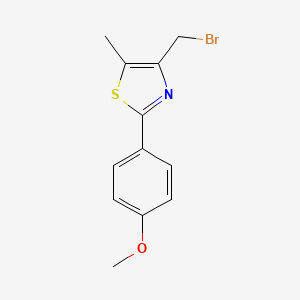

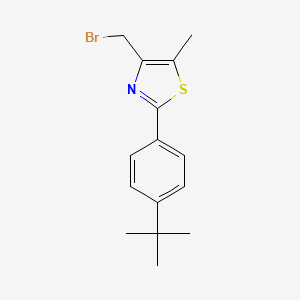

4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

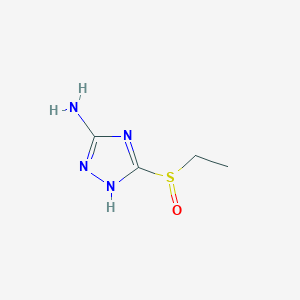

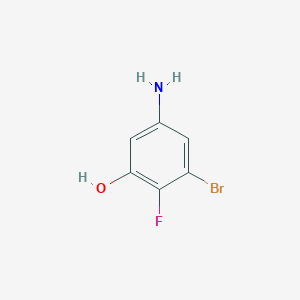

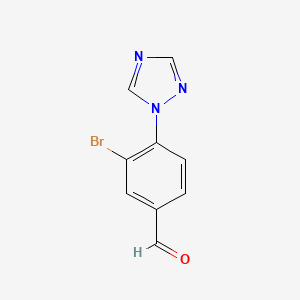

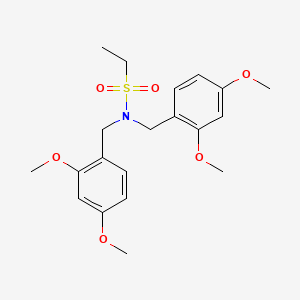

“4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole” is a complex organic compound that contains a thiazole ring, which is a heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains a bromomethyl group (-CH2Br), a methoxyphenyl group (C6H4OCH3), and a methyl group (-CH3) attached to the thiazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the thiazole ring, the introduction of the bromomethyl, methoxyphenyl, and methyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, bromomethyl, methoxyphenyl, and methyl groups would all contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the bromomethyl group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, solubility in various solvents, and reactivity with different chemical reagents .Scientific Research Applications

Alkoxyl Radical Precursors

Efficiency of Alkoxyl Radical Product Formation The compound 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole and its derivatives have been recognized for their exceptional efficiency in producing alkoxyl radical products like δ-bromohydrins, cyclic ethers, and carbonyl compounds. The selectivity of these compounds in undergoing transformations to yield O-alkylation products and their notable crystallization properties make them favorable for preparing new families of alkoxyl radical precursors (Hartung et al., 2010).

Mechanistic Studies in Organic Chemistry

Cyclization of Substituted 5-Hexen-1-oxyl Radicals These derivatives have also been pivotal in mechanistic studies, especially in the context of cyclization reactions. For example, substituted 5-hexen-1-oxyl radicals, generated from these compounds, have been utilized to study the formation of bromomethyl-substituted tetrahydropyrans, showcasing their relevance in understanding selective cyclizations (Hartung & Gottwald, 2004).

Corrosion Inhibition

Triazole-based Corrosion Inhibitors The derivative compounds have shown significant inhibition efficiency against corrosion of mild steel, as observed in various studies. These compounds fit well into the Langmuir isotherm model, suggesting their potential as corrosion inhibitors in industrial applications (Al-amiery et al., 2020).

Pharmaceutical Research

Development of New Medicines In the pharmaceutical domain, these derivatives have been a focal point in the development of new, low-toxic, and highly-efficient medicines. The structural modifications and the introduction of specific substituents have shown to significantly influence the antimicrobial activity, underlining their importance in the development of new pharmacological agents (Samelyuk & Kaplaushenko, 2013).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

4-(bromomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNOS/c1-8-11(7-13)14-12(16-8)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMKWOMGXVEPKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=C(C=C2)OC)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone](/img/structure/B1405069.png)

![4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine](/img/structure/B1405079.png)